

solubility of 6-(3-lodopropyl)oxan-2-one in common solvents

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Compound of Interest

Compound Name: 6-(3-lodopropyl)oxan-2-one

Cat. No.: B15425004

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Technical Guide: Solubility of 6-(3-lodopropyl)oxan-2-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview and generalized experimental protocols for determining the solubility of **6-(3-lodopropyl)oxan-2-one**. As of the date of this publication, specific, publicly available quantitative solubility data for this compound in common solvents is limited. The information herein is intended to guide researchers in establishing their own solubility studies.

Introduction

6-(3-lodopropyl)oxan-2-one is a substituted caprolactone derivative. The presence of a polar lactone ring and a nonpolar iodopropyl chain suggests a varied solubility profile in different media. Understanding the solubility of this compound in common laboratory solvents is crucial for a wide range of applications, including reaction chemistry, formulation development, and biological assays. This guide outlines the theoretical considerations for its solubility and provides standardized protocols for its empirical determination.

Theoretical Solubility Profile

The molecular structure of **6-(3-lodopropyl)oxan-2-one**, featuring both a polar ester group within the oxanone ring and a lipophilic iodopropyl substituent, suggests that its solubility will be



governed by the principle of "like dissolves like."

- Polar Solvents (e.g., Water, Methanol, Ethanol): The lactone group can participate in dipoledipole interactions and potentially hydrogen bonding with protic solvents. However, the bulky and nonpolar iodopropyl chain is expected to significantly limit solubility in highly polar solvents like water.
- Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents are generally good at
 dissolving compounds with both polar and nonpolar characteristics. It is anticipated that 6-(3lodopropyl)oxan-2-one will exhibit moderate to good solubility in solvents like dimethyl
 sulfoxide (DMSO) and acetone.
- Nonpolar Solvents (e.g., Dichloromethane, Hexane): The iodopropyl group will favor interaction with nonpolar solvents. Dichloromethane is likely to be a good solvent, while solubility in highly nonpolar solvents like hexane may be more limited due to the polarity of the lactone ring.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for **6-(3-lodopropyl)oxan- 2-one** in common solvents is not readily available. Researchers are encouraged to use the experimental protocols outlined in this guide to determine these values empirically. The following table is provided as a template for data presentation.

Table 1: Experimentally Determined Solubility of 6-(3-lodopropyl)oxan-2-one at 25°C



Solvent	Molar Mass (g/mol)	Solubility (mg/mL)	Solubility (mol/L)	Method Used
Water	18.02	Data not available	Data not available	
Ethanol	46.07	Data not available	Data not available	_
Methanol	32.04	Data not available	Data not available	
Acetone	58.08	Data not available	Data not available	_
Dimethyl Sulfoxide (DMSO)	78.13	Data not available	Data not available	_
Dichloromethane (DCM)	84.93	Data not available	Data not available	

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible solubility data, standardized experimental methods are essential. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[1][2] For higher throughput screening, nephelometry can be employed to determine kinetic solubility.[3][4][5][6]

Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium solubility of a compound in a given solvent.[1][2][7][8]

Materials:

- 6-(3-lodopropyl)oxan-2-one (solid)
- Selected solvents (e.g., water, ethanol, DMSO)
- Scintillation vials or flasks with screw caps



- Orbital shaker or rotator in a temperature-controlled environment
- Analytical balance
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE or PVDF)
- · High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

- Add an excess amount of solid 6-(3-lodopropyl)oxan-2-one to a vial. The excess solid should be visually apparent.
- Add a known volume of the selected solvent to the vial.
- Seal the vial tightly to prevent solvent evaporation.
- Place the vial on an orbital shaker in a constant temperature bath (e.g., 25°C).
- Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
- After equilibration, allow the vials to stand undisturbed for at least one hour to allow the excess solid to sediment.
- Carefully withdraw a sample from the supernatant.
- Filter the sample using a syringe filter to remove any undissolved solid.
- Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantify the concentration of 6-(3-lodopropyl)oxan-2-one in the diluted sample using a prevalidated HPLC or UV-Vis method.
- Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.



High-Throughput Nephelometry for Kinetic Solubility

This method provides a rapid assessment of the solubility of a compound from a stock solution, which is useful for early-stage drug discovery.[5][6]

Materials:

- 6-(3-lodopropyl)oxan-2-one stock solution in DMSO (e.g., 10 mM)
- Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
- Microtiter plates (e.g., 96-well)
- Liquid handling system or multichannel pipette
- Plate reader with nephelometry capabilities

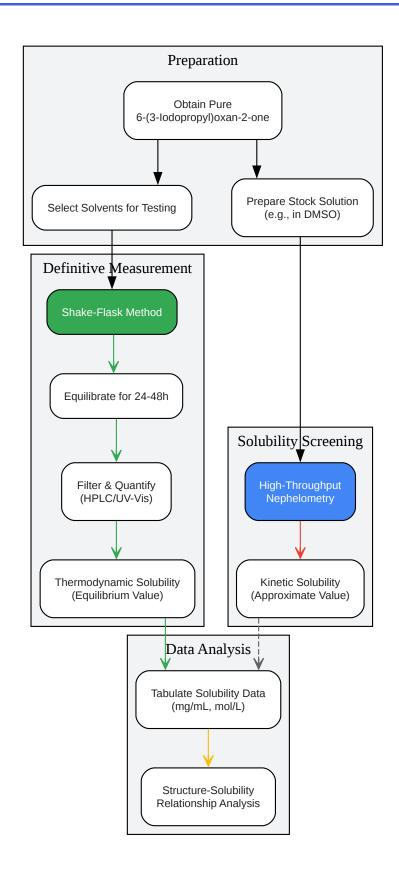
Procedure:

- Prepare a serial dilution of the 6-(3-lodopropyl)oxan-2-one DMSO stock solution in a microtiter plate.
- In a separate microtiter plate, add the aqueous buffer.
- Transfer a small volume of the DMSO stock dilutions to the corresponding wells of the plate containing the aqueous buffer. This will induce precipitation if the compound's solubility is exceeded.
- Allow the plate to incubate for a set period (e.g., 2 hours) at a controlled temperature.
- Measure the light scattering of each well using a nephelometer.
- The solubility is determined as the highest concentration at which no significant increase in light scattering (precipitation) is observed compared to the blank wells.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for assessing the solubility of a new chemical entity like **6-(3-lodopropyl)oxan-2-one**.





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Caption: Workflow for solubility assessment of a new chemical entity.



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